3-Fluoro-4-methoxybenzonitrile

Descripción general

Descripción

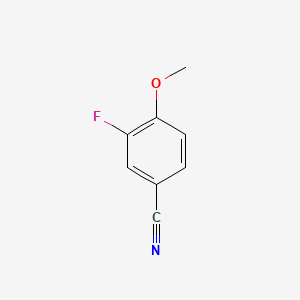

3-Fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitrobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted benzonitriles.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Fluoro-4-methoxybenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-Cancer Drugs : The compound is utilized in synthesizing agents that target cancer cells, demonstrating efficacy in inhibiting tumor growth.

- Anti-Inflammatory Agents : It plays a role in developing drugs aimed at reducing inflammation, which is vital for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Chemicals

In the agricultural sector, this compound contributes significantly to the formulation of:

- Herbicides : The compound is involved in creating effective herbicides that help control unwanted plant growth, thus enhancing crop yields.

- Pesticides : It is also used in developing pesticides that protect crops from pests and diseases, promoting sustainable agricultural practices .

Material Science

The compound's properties make it suitable for applications in material science:

- Specialty Polymers : this compound is used in producing polymers with enhanced thermal and chemical resistance compared to conventional materials. This application is vital for industries requiring durable materials under extreme conditions .

Research in Organic Chemistry

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : Researchers utilize this compound to construct complex molecular architectures efficiently. Its reactivity allows for various substitution reactions that facilitate the synthesis of diverse organic compounds .

Biological Imaging

The compound is also employed in the development of fluorescent probes:

- Cellular Imaging : this compound-based fluorescent probes are utilized for biological imaging, enabling scientists to study cellular processes in real-time. This application is crucial for advancing our understanding of biological systems and disease mechanisms .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents that showed promising results in preclinical trials. The synthesized compounds exhibited significant cytotoxicity against several cancer cell lines .

Case Study 2: Development of Fluorescent Probes

Research focused on developing fluorescent probes using this compound has led to advanced imaging techniques that allow for better visualization of cellular processes. These probes have been instrumental in studying dynamic biological events at the cellular level .

Data Tables

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory drugs | Targeted treatment options |

| Agricultural Chemicals | Herbicides and pesticides | Enhanced crop protection |

| Material Science | Specialty polymers | Improved durability under extreme conditions |

| Organic Chemistry Research | Building block for complex molecules | Efficient synthesis pathways |

| Biological Imaging | Fluorescent probes for cellular imaging | Real-time observation of cellular processes |

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .

Comparación Con Compuestos Similares

- 3-Fluoro-4-methylbenzonitrile

- 2-Fluoro-4-methoxybenzonitrile

- 4-Fluorobenzonitrile

Comparison: 3-Fluoro-4-methoxybenzonitrile is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions in biological systems. Compared to similar compounds, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4) is an organic compound characterized by its molecular formula and a molecular weight of 151.14 g/mol. This compound features a nitrile group (-C≡N) attached to a benzene ring that also contains a methoxy group (-OCH₃) and a fluorine atom. It appears as a white to nearly white solid or crystalline powder, with melting and boiling points of 98°C to 102°C and approximately 98°C at 1.5 mmHg, respectively .

The compound's unique structural properties enable its potential applications in pharmaceuticals and agrochemicals, particularly in the synthesis of more complex molecules.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the context of drug development. Its structural characteristics make it a candidate for various pharmacological applications, including:

- CYP Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.

- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its molecular structure. Studies have shown that modifications to the methoxy and fluorine groups can significantly impact its biological efficacy. For instance, similar compounds with variations in substituent positions or functional groups have demonstrated differing levels of activity against various biological targets.

| Compound Name | CAS Number | IC50 (μM) | Activity Description |

|---|---|---|---|

| This compound | 331-62-4 | TBD | Potential CNS activity; CYP1A2 inhibitor |

| Dihydroquinazolinone derivative | TBD | 0.048 | Antiparasitic activity against malaria |

| Analog with trifluoromethyl group | TBD | 0.010 | Enhanced activity against parasites |

Case Studies and Research Findings

- Reactivity Studies : A study explored the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. The compound was treated with various nucleophiles, yielding products that indicate its potential as a versatile building block in organic synthesis .

- Antiparasitic Activity : Research on related compounds has highlighted the importance of structural modifications for enhancing antiparasitic efficacy. For example, derivatives incorporating methoxy groups showed improved metabolic stability and activity against Plasmodium species, suggesting that similar modifications to this compound could yield potent antimalarial agents .

- Tubulin Polymerization Inhibition : Compounds structurally related to this compound have been tested for their ability to inhibit tubulin polymerization, a crucial mechanism for cancer therapy. Results indicated that certain substitutions can enhance this inhibitory effect, making it a target for further investigation in anticancer drug development .

Propiedades

IUPAC Name |

3-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379095 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-62-4 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.